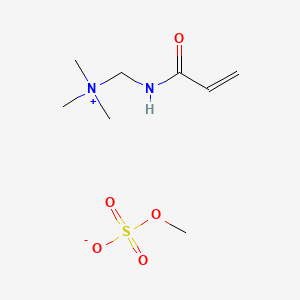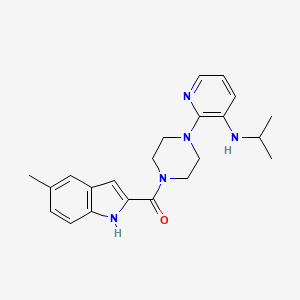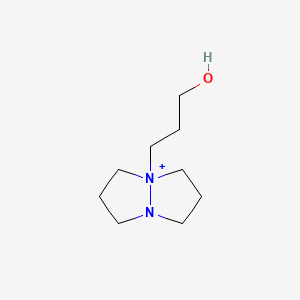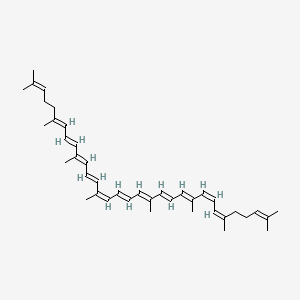
3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Métodos De Preparación
The synthesis of 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the precursor compounds, which are then subjected to cyclization reactions to form the desired crown ether structure. Common reagents used in these reactions include dipicolinic acid and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Análisis De Reacciones Químicas
3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential use in biological systems, particularly in the transport of ions across cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- involves its ability to form stable complexes with cations. The ether groups in the compound’s structure create a cavity that can encapsulate cations, facilitating their transport and stabilization. This property is particularly useful in applications such as ion transport and catalysis .
Comparación Con Compuestos Similares
Similar compounds to 3,6,9,12,15-Pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione, 8,10-dimethyl- include other crown ethers such as:
18-Crown-6: Known for its ability to complex with potassium ions.
15-Crown-5: Commonly used to complex with sodium ions.
Propiedades
Número CAS |
72562-60-8 |
|---|---|
Fórmula molecular |
C17H23NO7 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
8,10-dimethyl-3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione |
InChI |
InChI=1S/C17H23NO7/c1-12-10-21-6-8-23-16(19)14-4-3-5-15(18-14)17(20)24-9-7-22-11-13(2)25-12/h3-5,12-13H,6-11H2,1-2H3 |
Clave InChI |
DCHRBABQISIBTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCOC(=O)C2=NC(=CC=C2)C(=O)OCCOCC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)

